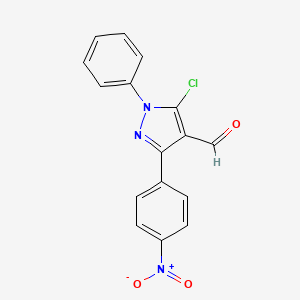![molecular formula C20H24ClN5O B15166270 N''-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N'-pyridin-4-ylguanidine CAS No. 200484-16-8](/img/structure/B15166270.png)
N''-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N'-pyridin-4-ylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a guanidine core, a pyridine ring, and a chlorophenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorophenol with 1-bromoheptane to form 7-(4-chlorophenoxy)heptane. This intermediate is then reacted with cyanamide and 4-pyridinecarboxaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine involves its interaction with specific molecular targets. It is known to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cellular metabolism. This inhibition disrupts the NAD+ biosynthesis pathway, leading to cellular stress and apoptosis in certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-Chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridylguanidine: A structurally similar compound with a shorter alkyl chain.
N-(6-(4-Chlorophenoxy)hexyl)-N’-cyano-N’'-3-pyridylguanidine: Similar structure but with a different position of the pyridine ring.
Uniqueness
N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine is unique due to its specific combination of functional groups and the length of its alkyl chain
Properties
CAS No. |
200484-16-8 |
|---|---|
Molecular Formula |
C20H24ClN5O |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-[7-(4-chlorophenoxy)heptyl]-1-cyano-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C20H24ClN5O/c21-17-6-8-19(9-7-17)27-15-5-3-1-2-4-12-24-20(25-16-22)26-18-10-13-23-14-11-18/h6-11,13-14H,1-5,12,15H2,(H2,23,24,25,26) |
InChI Key |
JDRWKANRSUIGMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCCN=C(NC#N)NC2=CC=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



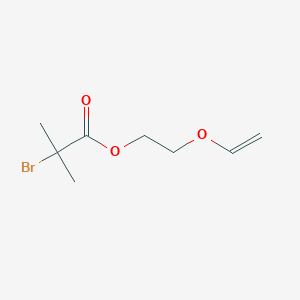
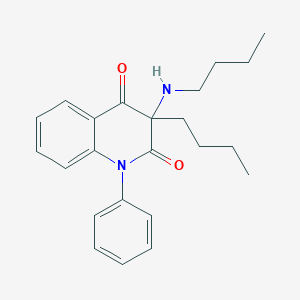

![1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene](/img/structure/B15166225.png)
![1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B15166227.png)
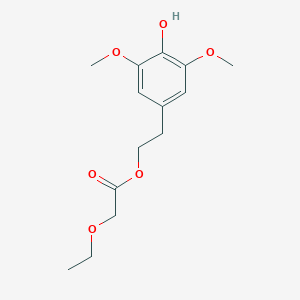
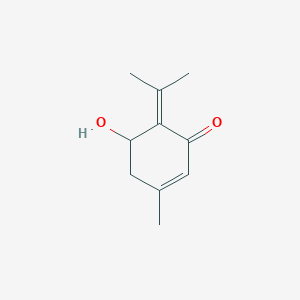
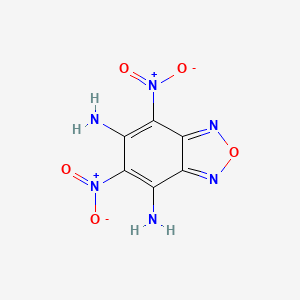
![3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate](/img/structure/B15166261.png)
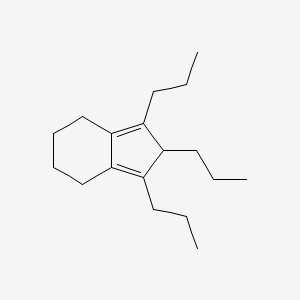
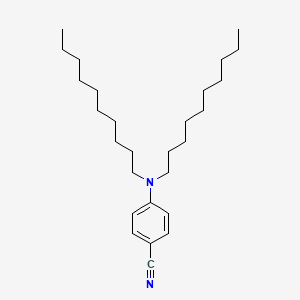
![(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol](/img/structure/B15166286.png)
